Silane, butyltrimethyl-

Description

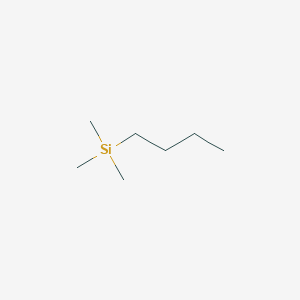

Structure

3D Structure

Propriétés

IUPAC Name |

butyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18Si/c1-5-6-7-8(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVYUAHSSSHKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871819 | |

| Record name | Butyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000-49-3 | |

| Record name | Silane, butyltrimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl(trimethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms Involving Butyltrimethylsilane

Mechanistic Pathways of Butyltrimethylsilane Formation

The synthesis of butyltrimethylsilane can be achieved through several routes, each characterized by distinct mechanistic pathways. Understanding these pathways, which range from high-temperature rearrangements to radical-based processes, is essential for controlling the reaction and maximizing yields.

Thermolysis, or the decomposition of compounds by heat, serves as a significant pathway for generating butyltrimethylsilane from specific organometallic precursors. Research has shown that the high-temperature treatment of certain gallium and indium phosphido complexes leads to the formation of butyltrimethylsilane through dealkylsilylation routes.

In one key study, the thermolysis of the organogallium complex [nBu2GaP(SiMe3)2]2 at 400 °C was shown to produce gallium phosphide (B1233454) (GaP) and butyltrimethylsilane (BuSiMe3) as the primary products, confirmed through thermogravimetric and spectroscopic analysis. acs.orgacs.org This reaction proceeds via a dealkylsilylation mechanism. acs.orgacs.orgresearchgate.net Similarly, the indium analogue, [(nBu)2InP(SiMe3)2]2, when subjected to thermolysis at 400 °C under a nitrogen atmosphere, yielded a mixture of organic products including butene, butane, and butyltrimethylsilane. acs.orgacs.orgresearchgate.netresearchgate.net The solid-state products in this case were identified as indium phosphide (InP) and metallic indium. acs.orgacs.orgresearchgate.net These transformations highlight how butyltrimethylsilane can be generated as a stable organic byproduct during the synthesis of inorganic materials from complex organometallic precursors.

| Precursor Compound | Temperature | Key Products | Reference |

| [nBu2GaP(SiMe3)2]2 | 400 °C | Butyltrimethylsilane, Gallium Phosphide (GaP) | acs.orgacs.org |

| [(nBu)2InP(SiMe3)2]2 | 400 °C | Butyltrimethylsilane, Butene, Butane, Indium Phosphide (InP), Indium (In0) | acs.orgacs.orgresearchgate.netresearchgate.net |

| (nBu)3In·P(SiMe3)3 | 130 °C | [(nBu)2InP(SiMe3)2]2, Indium (In0) | acs.orgresearchgate.net |

This table summarizes the products generated from the thermolytic transformation of specific organometallic precursors.

Radical reactions represent a cornerstone of organosilane chemistry, providing versatile methods for forming carbon-silicon bonds. uts.edu.au These reactions typically involve silicon-centered radicals (silyl radicals) that can be generated through various initiation methods. conicet.gov.ar The mechanisms often proceed as a chain reaction, involving initiation, propagation, and termination steps. nih.gov

While direct radical synthesis of butyltrimethylsilane is a specific application, the general principles are well-established. For instance, Lewis base-promoted reactions of organosilanes with electrophiles can proceed through radical pathways. A proposed mechanism for the reaction of certain organosilanes involves an anionic intermediate that undergoes a single electron transfer (SET) to an aromatic electrophile. nih.gov This generates a radical intermediate that leads to the final product. nih.gov The product distribution in some thermolytic reactions, such as those involving poly(ethynyldialkylsilanes), can also be explained by invoking a radical mechanism. unt.edu

The formation of organosilanes via radical hydrosilylation is a prominent example. researchgate.net This process involves the addition of a silyl (B83357) radical to an unsaturated bond (alkene or alkyne). The chain is propagated by the resulting carbon-centered radical abstracting a hydrogen atom from a silane (B1218182) molecule, which regenerates the silyl radical. nih.gov

Photolysis, the use of light to induce chemical reactions, offers another avenue for studying the formation and decomposition of organosilanes. While specific studies on the formation of butyltrimethylsilane from photolytic precursors are not extensively detailed in the provided context, research on the photolysis of butyltrimethylsilane itself provides critical insights into its bonding and stability.

One study investigated the vacuum-ultraviolet photolysis of tert-butyltrimethylsilane. acs.org Such studies are fundamental to understanding the strength and nature of the silicon-carbon bond. By analyzing the fragments produced upon photolytic cleavage, researchers can deduce the primary dissociation pathways and the energetics of the molecule, which in turn informs how it might be formed. The investigation into the photolysis of tert-butyltrimethylsilane was aimed at finding evidence for the existence of transient species with unsaturated silicon-carbon linkages, a key area of interest in organosilicon chemistry. acs.org

Role of Butyltrimethylsilane in Catalytic and Chemical Transformations

Beyond its formation, butyltrimethylsilane participates in and is analyzed through various chemical and catalytic processes. Its structure, featuring a stable silicon-carbon bond and reactive sites, allows it to be used in synthetic chemistry and to be studied via instrumental methods like mass spectrometry.

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry and a key method for synthesizing compounds like butyltrimethylsilane. researchgate.net The reaction typically involves reacting an alkene with a silane in the presence of a catalyst.

To form butyltrimethylsilane, trimethylsilane (B1584522) (Me3SiH) is reacted with a butene isomer, such as butene-2 or isobutylene (B52900). This process can be catalyzed by various materials, including silica-alumina. The mechanism involves the catalyst facilitating the addition of the silane to the double bond of the olefin. For example, the catalytic alkylation of trimethylsilane with butene-2 or isobutylene over a silica-alumina catalyst has been optimized to produce butyltrimethylsilane. The reaction conditions, such as temperature and molar ratios of reactants, are critical for maximizing the yield and minimizing side reactions like silane dimerization.

| Olefin | Silane | Temperature (°C) | Olefin:Silane Ratio | Butyltrimethylsilane Yield (mol%) | Reference |

| Butene-2 | Trimethylsilane | 104 | 3:1 | 15.3 | |

| Isobutylene | Trimethylsilane | 143 | 2.3:1 | 26.1 |

This table presents data on the synthesis of butyltrimethylsilane via catalytic alkylation, a process related to hydrosilylation.

Mass spectrometry is a powerful analytical technique used to determine the structure of molecules by analyzing the mass-to-charge ratio of ions generated from the parent molecule. The fragmentation patterns observed are directly related to the molecule's structure and bond strengths. The study of butyltrimethylsilane's fragmentation in electron impact (EI) mass spectrometry provides a clear example of these principles. jst.go.jpnii.ac.jp

Upon ionization in an EI source, butyltrimethylsilane forms a molecular radical cation (M+•). msu.edu This high-energy ion then undergoes fragmentation to produce more stable, smaller ions. The fragmentation of organosilanes is often dominated by the cleavage of bonds alpha to the silicon atom, as this leads to the formation of highly stable silyl cations. msu.eduorgchemboulder.com

Two primary fragmentation pathways for butyltrimethylsilane are:

Loss of a methyl radical (•CH3): This is a very common pathway for trimethylsilyl (B98337) compounds. The molecular ion loses a methyl group to form a highly stable, even-electron cation at m/z [M-15]+. This fragment corresponds to the [Me2Si-butyl]+ ion.

Loss of a butyl radical (•C4H9): Cleavage of the silicon-butyl bond results in the loss of a butyl radical. This pathway produces the trimethylsilyl cation, [Me3Si]+, which is observed at m/z 73. This ion is characteristic of compounds containing a trimethylsilyl group.

These fragmentation mechanisms, driven by the formation of stable carbocations and the cleavage of the weakest bonds, are predictable and provide definitive evidence for the structure of butyltrimethylsilane during analysis. orgchemboulder.comyoutube.com

Interactions within Zeolitic Catalytic Systems

The study of organosilanes, such as butyltrimethylsilane, within zeolitic catalytic systems is crucial for understanding and optimizing a range of industrial processes. Zeolites, with their well-defined microporous structures and tunable acidic properties, provide a unique environment for the adsorption and transformation of guest molecules. While specific, detailed mechanistic studies exclusively focusing on butyltrimethylsilane are not extensively documented in publicly available research, the fundamental principles of zeolite catalysis and extensive studies on analogous molecules allow for a robust elucidation of its probable interactions.

The reaction pathways of a molecule like butyltrimethylsilane within a zeolite are primarily governed by its interaction with the catalyst's active sites, the confinement effects of the pore structure, and the reaction conditions. The key interactions involve adsorption onto the zeolite surface, followed by potential catalytic conversion, such as cracking or isomerization, driven by the acidic nature of the zeolite framework.

Adsorption and Initial Interaction

The initial step in any zeolite-catalyzed reaction is the adsorption of the reactant molecule onto the catalyst surface and its diffusion into the pore system. For a non-polar molecule like butyltrimethylsilane, the primary adsorption forces are van der Waals interactions with the siloxane network of the zeolite. In high-silica zeolites, where the framework is predominantly composed of SiO₂, these hydrophobic interactions are dominant. rsc.orgresearchgate.net

If the zeolite contains a higher concentration of aluminum, Brønsted acid sites (bridging Si-(OH)-Al groups) and Lewis acid sites (extraframework aluminum species or framework Al atoms) are present. sciencenet.cn While the bulky tert-butyl and trimethylsilyl groups might sterically hinder direct, strong interaction with Brønsted acid sites, weaker hydrogen bonding between the molecule and surface silanol (B1196071) groups (Si-OH), often present at defect sites or the external surface, can occur. rsc.orgresearchgate.net Computational studies on similar molecules like methyl tert-butyl ether (MTBE) have shown that adsorption involves a combination of these van der Waals forces and hydrogen bonding with available hydroxyl groups. rsc.orgresearchgate.net

The table below summarizes the types of interactions expected between butyltrimethylsilane and different sites within a zeolite.

Table 1: Potential Interactions of Butyltrimethylsilane with Zeolite Active Sites

| Zeolite Site | Type of Interaction | Expected Strength |

|---|---|---|

| Siloxane Bridge (Si-O-Si) | Van der Waals | Weak-Moderate |

| External Silanol (Si-OH) | Hydrogen Bonding, Van der Waals | Weak |

| Brønsted Acid Site (Si-(OH)-Al) | Hydrogen Bonding, Steric Repulsion | Weak (Sterically Hindered) |

| Lewis Acid Site (EFAL*) | Lewis Acid-Base Interaction | Moderate (Potential for Si-C bond cleavage) |

*EFAL: Extra-Framework Aluminum

Catalytic Cracking and Reaction Mechanisms

Once adsorbed within the zeolite pores, butyltrimethylsilane can undergo catalytic cracking, particularly at elevated temperatures. The acidic sites of the zeolite are fundamental to this process. The mechanism for alkane cracking over zeolites generally involves the formation of carbenium ion intermediates. sphinxsai.com

Initiation: The reaction can be initiated at a Brønsted acid site. The proton from the acid site can attack a C-H or C-C bond of the butyl group, leading to the formation of a carbocation intermediate and a molecule of hydrogen or a smaller alkane, respectively. However, due to the high energy barrier for protonolysis of alkanes, this is more likely to occur with impurities or at very high temperatures. A more common initiation pathway involves the dehydrogenation of the alkane at a Lewis acid site or in synergy with a Brønsted acid site to form an alkene, which is then readily protonated to a carbenium ion. sciencenet.cn

Propagation via β-Scission: The resulting carbocation can undergo rearrangement to a more stable tertiary carbocation, followed by β-scission. This process involves the cleavage of a C-C bond that is beta to the positively charged carbon, resulting in the formation of an olefin (like isobutylene from the tert-butyl group) and a new, smaller carbocation.

Role of the Trimethylsilyl Group: The Si-C bond is also susceptible to cleavage. The trimethylsilyl group, -(Si(CH₃)₃), is a relatively stable leaving group. Protonation at or near the silicon atom could facilitate the cleavage of the butyl-silane bond. Thermolysis of related organometallic compounds has been shown to produce butyltrimethylsilane among other products, indicating the complexity of potential bond-forming and bond-breaking reactions at high temperatures. researchgate.net

The product distribution from the catalytic cracking of butyltrimethylsilane would be highly dependent on the specific zeolite used (e.g., ZSM-5, Y-zeolite) due to shape selectivity. tue.nl The pore size and channel structure of the zeolite dictate which products can form and diffuse out of the crystal. mdpi.com For instance, zeolites with smaller pores like ZSM-5 would favor the production of lighter olefins and aromatics. tue.nl

Influence of Zeolite Properties on Reactivity

The specific properties of the zeolite catalyst have a profound impact on the reaction mechanism and product selectivity.

Acid Site Density and Strength: A higher density of strong Brønsted acid sites generally leads to higher cracking activity. mdpi.com However, excessively strong acidity can also promote undesirable side reactions and rapid catalyst deactivation due to coke formation. mdpi.com The synergy between Brønsted and Lewis acid sites can also enhance catalytic activity. sciencenet.cn

Pore Architecture (Shape Selectivity): The dimensions of the zeolite channels and cavities impose steric constraints on the reactant molecule, transition states, and products. This "confinement effect" can influence which reaction pathways are favored. csic.es For a bulky molecule like butyltrimethylsilane, larger pore zeolites (e.g., FAU, BEA) would allow for easier diffusion, while medium-pore zeolites (e.g., MFI) might impose significant steric hindrance, potentially favoring surface reactions or cracking at the pore mouth.

Si/Al Ratio: The silicon-to-aluminum ratio determines the concentration of acid sites. High-silica zeolites are more hydrophobic and have fewer, but often stronger and more isolated, acid sites. Low-silica zeolites have a higher concentration of acid sites and are more hydrophilic. The choice of Si/Al ratio can be used to tune the catalyst's activity and selectivity. rsc.org

The table below outlines research findings on the catalytic cracking of related compounds, which provide insight into the expected behavior of butyltrimethylsilane.

Table 2: Research Findings on Catalytic Cracking of Related Molecules over Zeolites

| Reactant | Zeolite Catalyst | Key Findings | Reference |

|---|---|---|---|

| Pentene | H-ZSM-5 | Monomolecular cracking dominates at high temperatures (>650°C), increasing selectivity to ethylene (B1197577) and propylene. | mdpi.com |

| n-Hexane | ZSM-5 | Brønsted acid sites favor cracking, while Lewis acid sites can promote aromatization. | rsc.org |

| Polyethylene | Pt/ZSM-5 | Introduction of a metal function (Pt) can significantly lower the activation energy for aromatization of alkene intermediates. |

Advanced Research Applications of Butyltrimethylsilane

Applications in Organic Synthesis and Reagent Development

In the realm of organic chemistry, the creation of new carbon-carbon bonds and the construction of complex molecular frameworks are fundamental goals. Butyltrimethylsilane provides a valuable platform for achieving these objectives through several strategic pathways.

Effective Reagent for Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. vanderbilt.edusigmaaldrich.comyoutube.com Butyltrimethylsilane can function as an effective reagent in this context by serving as a precursor to a nucleophilic butyl anion equivalent.

The key to this reactivity lies in the ability of the silicon atom to stabilize a negative charge on the adjacent carbon atom (the α-carbon) of the butyl group. By treating butyltrimethylsilane with a strong base, such as tert-butyllithium (B1211817), a proton can be removed from the α-carbon, generating an α-silyl carbanion. This carbanion is a potent nucleophile that can readily attack various electrophilic carbon centers—such as those in aldehydes, ketones, or alkyl halides—to form a new C-C bond. This process allows for the precise addition of a butyl group to a target molecule, extending its carbon framework.

Utilization in Alkene Synthesis through Alpha-Lithioalkoxysilanes

A significant application of α-silyl carbanions derived from compounds like butyltrimethylsilane is in the synthesis of alkenes via the Peterson olefination reaction. wikipedia.orgorganicchemistrydata.orgorganic-chemistry.org This reaction provides a powerful and versatile method for converting aldehydes and ketones into alkenes.

The process begins with the deprotonation of butyltrimethylsilane at the alpha-position to form α-(trimethylsilyl)butyllithium. This α-silyl carbanion then adds to a ketone or aldehyde, creating a β-hydroxysilane intermediate. youtube.com This intermediate is pivotal because its subsequent elimination reaction can be controlled to produce different stereoisomers of the resulting alkene. Treatment of the β-hydroxysilane with an acid leads to an anti-elimination, while treatment with a base causes a syn-elimination. organicchemistrydata.orgorganic-chemistry.org This stereochemical control makes the Peterson olefination a highly attractive method for the targeted synthesis of specific E or Z alkenes, a common challenge in organic synthesis.

Strategic Use as a Building Block in Complex Molecule Synthesis

Beyond its role as a reactive intermediate, the butyltrimethylsilyl group can be strategically incorporated as a building block in the synthesis of complex molecules, where it imparts specific and crucial properties to the final structure. nih.govyoutube.com A prime example is its use in the design of advanced materials like nonlinear optical (NLO) chromophores.

In the synthesis of these complex chromophores, a tert-butyltrimethylsilane moiety is often attached to the donor or bridge sections of the molecule. unito.it Here, the bulky nature of the group serves a critical function. It acts as a steric shield, or an "isolation group," which is essential for the material's ultimate performance. This strategic placement highlights the use of butyltrimethylsilane not just for a specific reaction, but as an integral design element in the molecular architecture of functional materials.

Applications in Advanced Materials Science and Engineering

The properties of butyltrimethylsilane make it a valuable component in the field of materials science, particularly in the development of materials for photonic and electronic applications.

Integration into Nonlinear Optical Chromophores

Nonlinear optical (NLO) materials are crucial for technologies like high-speed data communication and optical information processing. The performance of these materials often relies on organic molecules called chromophores, which are engineered to have large electro-optic (EO) coefficients. Research has demonstrated that functionalizing these chromophores with bulky groups, such as tert-butyltrimethylsilane, is a highly effective strategy for enhancing their NLO properties.

In the synthesis of these advanced materials, the tert-butyltrimethylsilane group is chemically attached to the core structure of the chromophore, often on the electron-donor or the π-conjugated bridge. unito.it This integration is a deliberate design choice aimed at optimizing the macroscopic properties of the material by controlling the molecular-level organization of the chromophores.

The primary role of the integrated tert-butyltrimethylsilane group is to mitigate the strong intermolecular electrostatic interactions that typically occur between polar chromophore molecules. These chromophores possess large dipole moments, which cause them to align in an antiparallel fashion, effectively canceling out their nonlinear optical effects and reducing the macroscopic electro-optic (EO) activity of the material.

By introducing the bulky tert-butyltrimethylsilane group, researchers can create steric hindrance that physically prevents the chromophores from getting too close to one another. This "site-isolation" strategy effectively reduces the detrimental dipole-dipole interactions. As a result, when an external electric field is applied during the poling process to align the chromophores, the alignment is more efficient. This enhanced poling efficiency allows the intrinsic molecular hyperpolarizability (a microscopic property) to be more effectively translated into a large macroscopic EO coefficient (r₃₃), which is the key figure of merit for an EO material.

The table below presents data from a study on four NLO chromophores, where Chromophore A incorporates a tert-butyltrimethylsilane group. The data illustrates its effect on the electro-optic coefficient.

| Chromophore | Isolation Group | r₃₃ (pm/V) at 30 wt% doping |

| A | tert-butyltrimethylsilane | 96 |

| B | tert-butyl(methyl)diphenylsilane | 143 |

| C | benzene ring | 115 |

| D | 1,2,3,4,5-pentafluorobenzene ring | 109 |

| Data sourced from a study on NLO chromophores with various isolation groups. unito.it |

This data demonstrates that the incorporation of silyl-containing steric hindrance groups is a viable strategy for achieving high electro-optic coefficients, which are critical for the development of next-generation electro-optic devices. youtube.comresearcher.life

Steric Hindrance Effects in Chromophore Design

In the field of nonlinear optics, the design of chromophores with high electro-optic (EO) activity is crucial for the development of advanced photonic devices. The strategic incorporation of bulky groups to create steric hindrance is a key strategy to prevent the aggregation of chromophores, which can otherwise lead to a reduction in their performance. The tert-butyltrimethylsilane group, a structural isomer of butyltrimethylsilane, has been effectively utilized for this purpose.

Researchers have synthesized novel nonlinear optical chromophores where a tert-butyltrimethylsilane group is introduced to create steric hindrance. sci-hub.se This approach effectively reduces the intermolecular electrostatic interactions between chromophore molecules, allowing their microscopic hyperpolarizabilities to be more efficiently translated into large macroscopic electro-optic coefficients (r33). sci-hub.se For instance, polymeric thin films doped with chromophores containing the tert-butyltrimethylsilane group have demonstrated significant r33 values, indicating enhanced EO activity. sci-hub.seresearchgate.net Theoretical calculations using Density Functional Theory (DFT) have further supported these findings, showing that the introduction of such bulky groups can lead to very high poling efficiencies. researchgate.netmdpi.com

Role as a Functional Group in Silane (B1218182) Coupling Agent Research

Silane coupling agents are vital in materials science for their ability to form a durable bridge between inorganic and organic materials. researchgate.netlcms.cz These agents typically have a chemical structure that allows one end to bond with an inorganic substrate and the other to react with an organic polymer matrix. researchgate.net

Butyltrimethylsilane, as a functional group within a silane coupling agent, can significantly influence the interfacial properties of composite materials. Silane coupling agents improve the adhesion between fillers, such as silica (B1680970), and polymer matrices in materials like rubber and plastics. This enhanced adhesion leads to improved mechanical properties, including tensile strength and durability. The effectiveness of the coupling agent is dependent on creating strong interfacial bonds, which can be achieved through the formation of covalent Si-O bonds at the filler-matrix interface. The concentration and application method of the silane coupling agent are critical factors in optimizing the performance of the composite material. ohi-s.com

The use of silane coupling agents can also enhance the dispersion of fillers within the polymer matrix, which is crucial for achieving uniform material properties. In dental composites, for example, organosilanes are used to coat inorganic fillers to improve their integration with the resin matrix, ultimately affecting the material's hardness, elastic modulus, and resistance to water sorption. ohi-s.com

In rubber technology, particularly for applications like tire treads, silica is a common filler used to enhance properties such as wet grip and rolling resistance. researchgate.net This requires the use of a silane coupling agent to chemically bond the silica to the rubber molecules. researchgate.net While effective, these chemical bonds can make recycling challenging. researchgate.net

Recent research has explored the development of "reconnectable" systems to address this issue. researchgate.net This innovative approach utilizes alternative coupling systems based on non-covalent interactions, such as cation–π interactions. researchgate.net By grafting specific compounds onto the silica surface, these systems can interact with the rubber matrix in a reversible manner. researchgate.net This has been shown to improve dynamic mechanical properties and fatigue behavior in tire tread compounds. researchgate.net While butyltrimethylsilane itself may not be the direct functional group in these reconnectable systems, the fundamental research into modifying silica surfaces with organosilanes provides the foundation for such advancements.

Potential in Thin Film Deposition, including Atomic Layer Deposition Precursors

Atomic layer deposition (ALD) is a technique used to create extremely thin, uniform, and conformal films of material, which is essential in the manufacturing of microelectronics. wikipedia.orgresearchgate.netsciopen.com The process relies on the sequential use of gaseous chemical precursors that react with a surface in a self-limiting manner. wikipedia.orgresearchgate.net

Organosilicon compounds are important precursors in ALD for depositing silicon-containing thin films. While research has evaluated various sodium and potassium complexes of compounds like tert-butanol (B103910) and trimethylsilanol (B90980) as ALD precursors, the direct use of butyltrimethylsilane as a precursor is an area of ongoing investigation. rsc.org The development of new precursors is critical for expanding the range of materials that can be deposited using ALD. sciopen.comsigmaaldrich.com The thermal stability and reactivity of potential precursor molecules are key characteristics that determine their suitability for the ALD process. rsc.orgsigmaaldrich.com

Emerging Research in Bio-Sourced Compounds and Applications

Recent scientific investigations have revealed the production of butyltrimethylsilane by microorganisms, opening up new avenues for research into its biological roles and potential applications.

Identification as a Compound Produced by Microorganisms (e.g., Azotobacter Species)

Azotobacter chroococcum, a species of nitrogen-fixing bacteria found in the soil, has been identified as a producer of a diverse range of volatile organic compounds (VOCs). tandfonline.combg.ac.rswikipedia.org These bacteria are known for their ability to promote plant growth through various mechanisms, including nitrogen fixation and the production of phytohormones like auxins, cytokinins, and gibberellins. nih.govresearchgate.netagriculturejournal.org

Studies analyzing the VOCs produced by Azotobacter chroococcum have identified a variety of compounds, although the specific mention of butyltrimethylsilane in the provided search results is not explicit. tandfonline.combg.ac.rs However, the broader context of Azotobacter species producing a wide array of metabolites, including alkanes and other organic molecules, suggests the potential for silane compounds to be part of their metabolic output under certain conditions. nih.gov For example, Azotobacter chroococcum XU1 has been shown to produce various n-alkanes and other complex organic molecules in response to environmental stress. nih.gov Further research is needed to specifically quantify the production of butyltrimethylsilane by Azotobacter and to understand its biological function in the context of the soil microbiome and plant-microbe interactions. bg.ac.rsplantprotection.pl

Investigation of Bio-Efficacy for Potential Bio-Preservative Applications

Recent scientific investigations have highlighted the potential of Butyltrimethylsilane (BTMS) as a compound with notable antimicrobial properties, suggesting its applicability as a bio-preservative. Research into its bio-efficacy has primarily focused on its antifungal activity, with studies demonstrating its inhibitory effects against various fungal strains.

Detailed Research Findings

Studies have reported that butyltrimethylsilane demonstrates significant inhibition against several types of fungi. Notably, its efficacy has been observed against common fungal strains such as Aspergillus flavus and Candida albicans. The presumed mechanism behind this antimicrobial action is linked to the compound's molecular structure. The hydrophobic nature of the silane is believed to cause disruption of the microbial cell membranes, leading to the inhibition of fungal growth.

The following table summarizes the findings from the study on extracts containing Butyltrimethylsilane.

| Fungal Strain | Effectiveness of Extract Containing Butyltrimethylsilane |

| Various Fungal Strains | Significant Inhibition Observed |

| Aspergillus flavus | Significant Inhibition Observed |

| Candida albicans | Significant Inhibition Observed |

This table reflects the reported effectiveness of an extract in which Butyltrimethylsilane was identified as a 2.90% component.

These findings underscore the potential of Butyltrimethylsilane in the development of new bio-preservative solutions. Its action against resilient fungal species like Aspergillus and Candida makes it a compound of interest for applications where microbial contamination is a concern.

Theoretical and Computational Chemistry Investigations of Butyltrimethylsilane

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a versatile and popular computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It offers a balance between accuracy and computational cost, making it a suitable tool for studying molecules, atoms, and condensed phases. wikipedia.orgresearchgate.net DFT calculations are used to determine ground-state properties such as electron density, total energy, and molecular structure. researchgate.netscispace.com

A fundamental application of DFT is the optimization of molecular geometry to determine the most stable three-dimensional arrangement of atoms. uctm.edu This process involves finding the minimum energy structure on the potential energy surface. researchgate.net For butyltrimethylsilane, DFT calculations can predict key structural parameters, including the lengths of the silicon-carbon (Si-C) and carbon-carbon (C-C) bonds, as well as the bond angles around the central silicon atom. The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined through these calculations. usd.educhemrxiv.org The results of such calculations typically show that the geometry around the silicon atom in simple tetra-alkylsilanes is nearly perfectly tetrahedral.

Table 1: Representative Geometric Parameters for Alkylsilanes Predicted by DFT This table presents typical values for simple alkylsilanes, analogous to what would be expected for butyltrimethylsilane, based on standard computational models.

| Parameter | Typical Calculated Value |

|---|---|

| Si-C Bond Length | 1.88 - 1.90 Å |

| C-C Bond Length | 1.53 - 1.55 Å |

| C-H Bond Length | 1.09 - 1.11 Å |

| C-Si-C Bond Angle | ~109.5° |

| Si-C-C Bond Angle | ~110 - 114° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules and predict their optical properties. rsc.org By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can estimate the electronic band gap, which is related to the molecule's reactivity and the energy required for electronic excitation. mdpi.com

Introducing different functional groups (substituents) to the butyltrimethylsilane structure would create derivatives with altered electronic and optical properties. mdpi.comd-nb.info For instance, adding electron-withdrawing or electron-donating groups can systematically raise or lower the HOMO and LUMO energy levels, thereby tuning the band gap. rsc.org This allows for the computational design of molecules with specific absorption or emission characteristics. mdpi.comd-nb.info

Table 2: Predicted Electronic Properties of Hypothetical Silane (B1218182) Derivatives This table illustrates how different substituents on a silane backbone could influence key electronic properties, as predicted by TD-DFT calculations.

| Derivative Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Effect |

|---|---|---|---|---|

| -H (Reference) | -6.5 | 2.0 | 8.5 | N/A |

| -OH (Hydroxyl) | -6.3 | 1.9 | 8.2 | Narrows the gap |

| -CN (Cyano) | -6.8 | 1.5 | 8.3 | Lowers both levels |

| -NH₂ (Amino) | -5.9 | 2.1 | 8.0 | Narrows the gap |

Computational chemistry is instrumental in mapping the entire course of a chemical reaction. nih.gov A reaction pathway connects reactants to products via a high-energy intermediate state known as the transition state. numberanalytics.com The energy of this transition state determines the activation energy barrier of the reaction. DFT calculations can be used to locate the geometries and energies of both the stable minima (reactants, intermediates, and products) and the first-order saddle points (transition states) on the potential energy surface. researchgate.net

Techniques such as Intrinsic Reaction Coordinate (IRC) scans are then performed to confirm that a calculated transition state indeed connects the intended reactants and products. researchgate.net This modeling provides a detailed, step-by-step understanding of reaction mechanisms, which is crucial for organosilicon chemistry where reactions can follow complex pathways. nih.govarxiv.org

Analysis of Electronic Effects and Silicon Orbital Interactions

The unique electronic properties of organosilicon compounds stem from the nature of the carbon-silicon bond and the ability of silicon to participate in various orbital interactions.

In many organic molecules, electronic effects are dominated by the delocalization of π-electrons. Polysilanes and other organosilicon compounds, however, are known to exhibit σ-electron delocalization, where electrons in sigma (σ) bonds are distributed over multiple atoms. diva-portal.orgmdpi.com This effect is particularly pronounced when the σ-bonds are spatially aligned in an anti-periplanar conformation. mdpi.com

This delocalization becomes especially significant in organosilicon compounds that possess strained single bonds, such as those in small ring systems. nih.gov While butyltrimethylsilane itself is an unstrained, flexible molecule, the principles of σ-delocalization are fundamental to understanding the reactivity of related strained organosilicon structures. nih.gov A classic manifestation of this phenomenon is the β-silicon effect, where a silicon atom located at the β-position relative to a developing positive charge provides substantial stabilization. wikipedia.orgscispace.com This stabilization arises from hyperconjugation, a delocalizing interaction between the filled C-Si σ-bond and an adjacent empty p-orbital or a σ* anti-bonding orbital. wikipedia.orgscispace.com

Historically, the ability of silicon to form more than four bonds (hypervalency) and its other unique electronic behaviors were often explained by invoking the participation of its vacant, low-energy 3d-orbitals in bonding. open.ac.uk It was theorized that these d-orbitals could accept electron density from nucleophiles or participate in bonding, influencing the molecule's geometry and reactivity. open.ac.uk

However, more recent and sophisticated computational analyses, such as Natural Bond Orbital (NBO) analysis, have provided an alternative explanation that is now more widely accepted. These studies suggest that the observed electronic phenomena can be accurately described without invoking d-orbital participation. wikipedia.org Instead, these effects are attributed to hyperconjugative interactions, specifically the overlap of filled σ-orbitals (like the C-Si bond) with empty σ* (anti-bonding) orbitals of adjacent bonds. wikipedia.orgopen.ac.uk For instance, the stabilization of a carbanion alpha to a silicon atom is explained by the interaction between the carbon lone pair and the adjacent C-Si σ* orbital. wikipedia.org While the concept of d-orbital involvement is historically significant, the hyperconjugation model is now considered a more accurate description of electronic interactions in compounds like butyltrimethylsilane.

Computational Approaches to Guiding Chemical Synthesis

Computational chemistry has emerged as a powerful tool in modern synthetic chemistry, offering profound insights into reaction mechanisms, transition states, and the prediction of product distributions. rsc.org For the synthesis of butyltrimethylsilane, theoretical and computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex pathways of its formation and in optimizing synthetic strategies. uni-wuerzburg.denih.gov These approaches allow for the investigation of reaction dynamics that are often difficult to observe experimentally, thereby guiding the rational design of synthetic protocols. mit.edu

The primary synthesis routes for butyltrimethylsilane, including the Grignard reaction, hydrosilylation, and direct alkylation, have been subjects of computational study to understand their underlying mechanisms and improve yields. acs.org

Grignard Reagent Pathway

The reaction of a Grignard reagent, such as butylmagnesium bromide, with an electrophilic silicon source like chlorotrimethylsilane (B32843) is a fundamental method for forming the silicon-carbon bond in butyltrimethylsilane. While seemingly straightforward, the mechanism of the Grignard reaction is extraordinarily complex, involving multiple species in equilibrium. researchgate.net

Computational simulations have been crucial in unraveling these mechanistic details. uio.no Recent studies using ab initio molecular dynamics have explored the reaction of model Grignard reagents with carbonyls, revealing a landscape of competing nucleophilic and radical pathways. acs.orgresearchgate.net These pathways are often very close in energy, with differences as small as 1 kcal/mol, making it challenging to distinguish them experimentally. acs.org The solvent, typically tetrahydrofuran (B95107) (THF), plays a critical role, with its coordination to the magnesium center influencing the electronic structure and the breaking and forming of bonds. acs.orguio.no

Quantum chemical calculations can predict the feasibility of different pathways and the structure of the key transition states. chemrxiv.orgnih.gov For the synthesis of butyltrimethylsilane, computational models can help predict the most favorable reaction conditions by calculating the energy barriers for various steps, including reagent association, solvent reorganization, and product formation. researchgate.net

Table 1: Calculated Parameters for Competing Grignard Reaction Mechanisms

The following table is a representative example based on computational studies of Grignard reactions, illustrating the type of data generated to guide synthesis. Specific values for the butyltrimethylsilane synthesis may vary.

| Mechanistic Pathway | Key Intermediate | Calculated Activation Energy (kcal/mol) | Role of Solvent (THF) |

|---|---|---|---|

| Polar (Nucleophilic Addition) | Six-membered ring transition state wikipedia.org | ~15-20 | Stabilizes the transition state through coordination |

| Single Electron Transfer (SET) | Ketyl radical intermediate researchgate.netwikipedia.org | ~16-21 | Influences the rate of electron transfer |

Alkylation and Hydrosilylation Routes

Alternative pathways to butyltrimethylsilane include the direct alkylation of a silane with an olefin or the hydrosilylation of an alkene. Computational methods provide a means to evaluate the efficiency and selectivity of these routes.

In one established method, trimethylsilane (B1584522) is alkylated with butene-2 in the presence of a silica-alumina catalyst. google.com DFT calculations can model the catalyst's surface and the interaction of the reactants with active sites. researchgate.net These models help in understanding how the catalyst facilitates the protonation of the olefin to form a carbocation intermediate, which then reacts with the silane. Computational studies can map the potential energy surface for this reaction, identifying the rate-determining steps and predicting optimal reaction conditions. researchgate.netrsc.org

Table 2: Computationally Guided Optimization of Alkylation Synthesis

This table presents experimentally determined parameters that can be modeled and optimized using computational chemistry to maximize product yield.

| Parameter | Investigated Range | Computationally Predicted Optimum | Predicted Effect on Yield |

|---|---|---|---|

| Temperature | 99–143°C | 104°C (for butene-2) | Balances reaction rate against side reactions |

| Molar Ratio (Olefin:Silane) | 3:1 | 3:1 | Minimizes silane dimerization |

| Catalyst Pretreatment | Trimethylsilane treatment | Yes | Enhances catalyst activity and selectivity |

Hydrosilylation, the addition of a Si-H bond across a double bond, represents another synthetic avenue. While platinum catalysts are often used, their efficiency for simple alkenes like butene can be suboptimal. Theoretical studies can screen potential catalysts and predict their activity and selectivity, guiding the development of more efficient systems for the synthesis of butyltrimethylsilane. rsc.org By calculating the energy profiles for catalytic cycles, researchers can identify bottlenecks and design catalysts that lower the activation barriers for the desired reaction pathway. researchgate.net

Advanced Spectroscopic Characterization Methodologies for Butyltrimethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds, including butyltrimethylsilane. It provides precise information about the chemical environment of magnetically active nuclei.

Carbon-13 (¹³C) NMR spectroscopy is particularly powerful for confirming the carbon framework of butyltrimethylsilane and understanding the electronic effects imposed by the silicon atom. The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment. libretexts.orglibretexts.org Electronegative atoms or groups deshield the carbon nucleus, causing its signal to appear at a higher chemical shift (downfield). chemguide.co.uklibretexts.org

In butyltrimethylsilane, the silicon atom is less electronegative than carbon. This results in a shielding effect on the adjacent carbon atoms, causing their signals to appear at lower chemical shifts (upfield) compared to their analogues in a typical alkane. The spectrum will exhibit distinct signals for each chemically non-equivalent carbon atom in the molecule: the three equivalent methyl carbons attached to the silicon, and the four distinct carbons of the n-butyl group. The specific chemical shifts allow for unambiguous assignment and structural confirmation. umich.edu

Below is a table of predicted ¹³C NMR chemical shifts for butyltrimethylsilane, illustrating the influence of the trimethylsilyl (B98337) group on the butyl chain.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Si-C H₃ | ~ -2.0 |

| Si-C H₂-CH₂-CH₂-CH₃ | ~ 10.8 |

| Si-CH₂-C H₂-CH₂-CH₃ | ~ 27.5 |

| Si-CH₂-CH₂-C H₂-CH₃ | ~ 26.8 |

| Si-CH₂-CH₂-CH₂-C H₃ | ~ 14.2 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

NMR spectroscopy is an invaluable tool for real-time monitoring of chemical reactions and for the characterization of final products. beilstein-journals.orgresearchgate.net In syntheses involving butyltrimethylsilane, either as a product or a reactant, ¹H and ¹³C NMR can be used to track the progress of the reaction. acs.org

For instance, in a reaction where butyltrimethylsilane is formed, spectra can be acquired at various time points. The gradual disappearance of reactant signals and the concurrent appearance and increase in the intensity of the characteristic peaks of butyltrimethylsilane provide kinetic information and indicate the extent of the conversion. rsc.org This "in-line" or "on-line" analysis allows for precise determination of reaction endpoints and can help in optimizing reaction conditions. beilstein-journals.org Once the reaction is complete, NMR serves as a primary method to confirm the identity and assess the purity of the isolated butyltrimethylsilane product. acs.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for identifying unknown compounds, determining molecular weight, and elucidating molecular structure.

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). wikipedia.orglibretexts.org This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). emory.educhemguide.co.uk The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. wikipedia.org

For butyltrimethylsilane, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. However, the most significant information is derived from its fragmentation pattern. Common fragmentation pathways for alkylsilanes include the cleavage of bonds alpha to the silicon atom. libretexts.org A prominent peak in the spectrum of butyltrimethylsilane is expected at m/z 73, corresponding to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺. Another significant fragmentation involves the loss of a butyl radical (•C₄H₉), also yielding the [Si(CH₃)₃]⁺ ion. The loss of a methyl radical (•CH₃) from the molecular ion would result in an ion at M-15. This predictable fragmentation is crucial for structural confirmation. researchgate.net

| Ion | m/z (mass-to-charge ratio) | Relative Abundance |

| [C₇H₁₈Si]⁺• (Molecular Ion) | 130 | Low |

| [C₆H₁₅Si]⁺ (M-15) | 115 | Moderate |

| [C₃H₉Si]⁺ | 73 | High (often base peak) |

| [C₄H₉]⁺ | 57 | Moderate |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nist.govyoutube.com It is exceptionally well-suited for the analysis of volatile compounds like butyltrimethylsilane. accesswater.org

In a GC-MS analysis, a sample mixture is first vaporized and passed through a GC column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. Butyltrimethylsilane, being volatile, travels through the column at a characteristic rate, resulting in a specific retention time under a given set of conditions. chromatographyonline.com

As each separated component, including butyltrimethylsilane, elutes from the GC column, it enters the ion source of the mass spectrometer. nist.gov There, it is ionized (typically by EI), and the resulting ions are analyzed to produce a mass spectrum. By matching the obtained mass spectrum with a library of known spectra or by interpreting the fragmentation pattern, the identity of the compound can be confirmed with a high degree of certainty. researchgate.netnih.gov This makes GC-MS a powerful tool for identifying butyltrimethylsilane in complex mixtures and for quantifying its presence. researchgate.net

Other Spectroscopic Techniques for Structural and Electronic Analysis

Besides NMR and MS, other spectroscopic methods provide complementary information about the structural and electronic properties of butyltrimethylsilane.

Vibrational Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy are techniques that probe the vibrational modes of molecules. nih.govnsf.gov Covalent bonds vibrate at specific frequencies, and these frequencies are sensitive to the bond strength and the mass of the connected atoms. For butyltrimethylsilane, these techniques can identify characteristic vibrations, such as:

C-H stretching and bending modes of the methyl and butyl groups.

Si-C stretching modes, which are typically found in the fingerprint region of the infrared spectrum.

CH₂ and CH₃ rocking and wagging vibrations.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups and characterizing the vibrational modes within a molecule. The IR spectrum of butyltrimethylsilane exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent chemical bonds.

The key vibrational modes observed in the IR spectrum of butyltrimethylsilane can be attributed to the various C-H and Si-C bonds within the molecule. The spectrum is dominated by strong absorptions in the C-H stretching region, typically between 2850 and 3000 cm⁻¹. These arise from the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the butyl and trimethylsilyl moieties.

Specific vibrational assignments for butyltrimethylsilane are detailed in the table below, based on established correlations for organosilicon compounds. The presence of the Si-C bond is confirmed by characteristic absorptions in the fingerprint region of the spectrum. The rocking and bending vibrations of the methyl groups attached to the silicon atom are also prominent.

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2960 | Asymmetric and symmetric stretching of CH₃ and CH₂ groups. |

| CH₃ Deformation (Si-CH₃) | 1250 - 1260 | Symmetric deformation (umbrella mode) of the methyl groups attached to silicon. |

| CH₂ Bending (Butyl) | ~1465 | Scissoring vibration of the methylene groups in the butyl chain. |

| Si-C Stretch | 600 - 800 | Stretching vibrations of the silicon-carbon bonds. |

| CH₃ Rock (Si-CH₃) | ~840 | Rocking vibration of the methyl groups on the silicon atom. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. In the case of butyltrimethylsilane, which is a saturated alkylsilane, there are no chromophores that absorb light in the conventional UV-Vis range (200-800 nm).

The electronic transitions in saturated hydrocarbons and alkylsilanes, such as butyltrimethylsilane, involve the excitation of electrons from bonding σ orbitals to antibonding σ* orbitals (σ → σ* transitions). These transitions require high energy and therefore occur in the vacuum ultraviolet (VUV) region, at wavelengths below 200 nm. Consequently, the UV-Vis spectrum of pure butyltrimethylsilane is expected to be transparent, showing no significant absorption peaks.

The absence of π electrons or non-bonding (n) electrons in the molecule means that lower energy n → σ, π → π, and n → π* transitions are not possible. The introduction of chromophoric or auxochromic groups into the butyltrimethylsilane structure would be necessary to induce absorption in the UV-Vis region.

| Type of Transition | Wavelength Range | Chromophore | Expected in Butyltrimethylsilane? |

|---|---|---|---|

| σ → σ | < 200 nm (VUV) | C-C, C-H, Si-C single bonds | Yes |

| n → σ | 150 - 250 nm | Atoms with lone pairs (e.g., O, N, S, halogens) | No |

| π → π | 200 - 700 nm | Multiple bonds (e.g., C=C, C=O) | No |

| n → π | 300 - 700 nm | Multiple bonds involving heteroatoms (e.g., C=O) | No |

X-ray Diffraction Studies for Solid-State Structures of Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While butyltrimethylsilane itself is a liquid at room temperature, X-ray crystallography can be employed to study the solid-state structures of its crystalline derivatives. The bulky nature of the butyltrimethylsilyl group can significantly influence the crystal packing and intermolecular interactions of these derivatives.

For instance, in the crystal structure of (tert-butyldimethylsilyl)triphenylgermane, a related bulky silyl (B83357) derivative, the silicon and germanium atoms adopt a tetrahedral coordination geometry. nih.gov The molecule exhibits an eclipsed conformation, and neighboring molecules are organized into dimers through multiple C-H···π interactions, forming what is known as a sixfold phenyl embrace. nih.gov This demonstrates how the steric bulk and the potential for weak intermolecular interactions of the alkylsilyl group can dictate the supramolecular assembly in the solid state.

The analysis of such crystal structures provides precise data on bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation. Furthermore, the study of the packing arrangements reveals insights into the non-covalent interactions that govern the solid-state architecture of these materials.

| Parameter | Value for (tert-butyldimethylsilyl)triphenylgermane nih.gov |

|---|---|

| Chemical Formula | C₂₄H₃₀GeSi |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Ge-Si Bond Length (Å) | 2.4026 (4) |

| Coordination Geometry (Si, Ge) | Tetrahedral |

Future Research Trajectories and Interdisciplinary Opportunities

Innovations in Organosilane Synthesis and Green Chemistry Principles

The traditional synthesis of organosilanes, historically reliant on the Müller–Rochow direct process, is undergoing a paradigm shift towards more environmentally benign methodologies. mdpi.comresearchgate.net While this process was a breakthrough for the large-scale production of organosilicon compounds, it often involves multi-stage, complex procedures and the use of chlorinated substrates. mdpi.com Current research is intensely focused on developing greener, more efficient synthetic routes that align with the principles of green chemistry, such as atom economy, reduced energy consumption, and the use of less hazardous substances. hskbrchemical.comresearchgate.net

A key area of innovation is the development of catalytic C-H bond silylation. researchgate.net This strategy allows for the direct functionalization of C-H bonds with silicon-containing groups, bypassing the need for pre-functionalized starting materials. escholarship.orgbohrium.com Recent advancements have demonstrated the use of inexpensive and abundant catalysts, such as potassium tert-butoxide, for the cross-dehydrogenative coupling of hydrosilanes with aromatic heterocycles, generating only H₂ as a by-product. researchgate.net While much of this research focuses on aryl or heteroaryl silanes, the underlying principles are being extended to alkylsilanes like butyltrimethylsilane. The goal is to develop selective catalysts that can functionalize specific C-H bonds in aliphatic chains, offering a direct and waste-free route to compounds like Butyltrimethylsilane and its derivatives.

Another promising avenue is the exploration of chlorine-free synthesis pathways, particularly those utilizing alcohols as alternative reagents to alkyl halides. researchgate.net These methods aim to reduce the formation of corrosive and environmentally harmful by-products. The development of robust catalysts that can facilitate the direct reaction between silicon metal or hydrosilanes and butanol, for instance, would represent a significant leap towards a more sustainable production of butyl-substituted silanes.

Table 1: Comparison of Synthetic Routes for Organosilanes

| Method | Precursors | Catalyst/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Müller-Rochow Process | Silicon metal, Alkyl halides | Copper catalyst, High temperature | Large-scale production | High energy, Chlorinated by-products |

| Grignard Reaction | Silicon halides, Grignard reagents | Stoichiometric | Versatile | Multi-step, Stoichiometric waste |

| Hydrosilylation | Unsaturated hydrocarbons, Hydrosilanes | Platinum-group metal catalysts | High atom economy, Good functional group tolerance | Catalyst cost and removal |

| Catalytic C-H Silylation | Hydrocarbons, Hydrosilanes | Transition metal (Ir, Rh) or metal-free catalysts | Direct functionalization, High atom economy | Substrate scope, Regioselectivity control |

Novel Applications in Advanced Materials Development

Butyltrimethylsilane and related organosilanes are integral to the creation of advanced materials, serving as coupling agents, surface modifiers, and precursors for hybrid polymers. jhsi.biz Future research is set to expand their role in cutting-edge applications, leveraging their unique combination of organic and inorganic characteristics.

In the realm of polymer science, butyltrimethylsilane can be incorporated into polymer backbones or used as a surface-modifying agent to impart desirable properties such as hydrophobicity, thermal stability, and improved mechanical strength. colab.ws Research is moving towards the development of "smart" coatings where the butyltrimethylsilyl group can be used to control surface energy and wettability. For example, silane (B1218182)/acrylate hybrid coatings are being developed for anti-corrosion applications, where the silane component enhances adhesion to metal substrates and provides a barrier against moisture. colab.ws

The development of hybrid organic-inorganic materials is another major research thrust. By integrating butyltrimethylsilyl moieties into inorganic networks like silica (B1680970) through sol-gel processes, researchers can create materials with tailored properties. mdpi.com These hybrids combine the flexibility and processability of organic polymers with the durability and strength of inorganic materials. Future applications could include advanced composites for the automotive and aerospace industries, high-performance sealants and adhesives, and novel dielectric materials for microelectronics.

Furthermore, organosilanes are being explored for their potential in biomedical applications and nanotechnology. hskbrchemical.com The functionalization of nanoparticles with compounds like butyltrimethylsilane can improve their dispersion in polymer matrices and enhance their compatibility with biological systems. This opens up possibilities for their use in targeted drug delivery, bio-imaging, and the creation of advanced biocompatible materials.

Table 2: Emerging Applications of Butyltrimethylsilane in Materials Science

| Application Area | Function of Butyltrimethylsilane | Resulting Material Properties |

|---|---|---|

| Advanced Coatings | Surface modifying agent | Enhanced hydrophobicity, corrosion resistance, durability |

| Polymer Composites | Coupling agent, Filler surface treatment | Improved mechanical strength, thermal stability, filler dispersion |

| Hybrid Materials | Precursor for organic-inorganic networks | Tailored mechanical, thermal, and optical properties |

| Microelectronics | Dielectric material precursor | Low dielectric constant, improved insulation |

Further Exploration of Catalytic Roles and Reaction Mechanism Elucidation

While often viewed as a structural component or protecting group, the silicon center in butyltrimethylsilane and other organosilanes possesses unique electronic properties that can be harnessed for catalysis. Recent research has begun to uncover the potential of organosilicon compounds to act not just as reagents, but as potent catalysts in a variety of chemical transformations. researchgate.net

A primary area of future investigation is the role of butyltrimethylsilane as a co-catalyst or mediator in organic reactions. The interaction of the silicon atom with substrates or other catalysts can influence reaction pathways and selectivities. For instance, in cross-coupling reactions, silanes can participate in transmetalation steps or modulate the activity of the primary transition metal catalyst.

Elucidating the precise mechanisms by which these catalytic effects occur is a major challenge and a key research goal. escholarship.org Advanced spectroscopic techniques, kinetic studies, and in-situ reaction monitoring will be crucial for identifying reactive intermediates and understanding the elementary steps of the catalytic cycle. For example, detailed mechanistic analysis of iridium-catalyzed silylation of aromatic C-H bonds has identified iridium disilyl hydride complexes as key resting states of the catalyst. escholarship.org Similar in-depth studies are needed to understand the potential catalytic activity of simpler alkylsilanes. This fundamental knowledge is essential for the rational design of new, more efficient catalytic systems based on abundant and non-toxic silicon.

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental studies is revolutionizing the study of organosilanes. hydrophobe.org Quantum chemical calculations, such as Density Functional Theory (DFT), provide unprecedented insight into reaction mechanisms, transition state geometries, and the electronic structure of intermediates that are often difficult or impossible to observe experimentally. cas.cnnih.gov

Future research will see an even deeper integration of these methodologies. For example, computational screening can be used to predict the most promising catalyst structures for a specific C-H silylation reaction before any experiments are conducted, saving significant time and resources. researchgate.net Molecular modeling can also be used to design organosilanes with specific properties for materials applications, such as optimizing the alkyl chain length in silane coupling agents for maximum adhesion in a particular polymer matrix. hydrophobe.org

Experimental results, in turn, provide crucial validation for computational models. nih.gov Kinetic data, product distributions, and spectroscopic characterization of reaction intermediates are used to refine and improve the accuracy of theoretical calculations. This iterative feedback loop between theory and experiment accelerates the pace of discovery, enabling a more rational and targeted approach to developing new synthetic methods, advanced materials, and novel catalytic applications for butyltrimethylsilane and the broader class of organosilicon compounds.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of butyltrimethylsilane in synthetic workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si nuclei) is critical for structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity and detects byproducts like disilane derivatives . For example, ²⁹Si NMR can resolve silicon-centered bonding environments, while GC-MS identifies volatile impurities. Reference standards (e.g., CAS 2551-83-9 analogs) should align with published spectral libraries .

Q. How is butyltrimethylsilane synthesized in laboratory settings, and what are common side reactions?

- Methodological Answer : A typical synthesis involves Grignard or hydride reduction routes. For instance, reacting butylmagnesium bromide with chlorotrimethylsilane yields butyltrimethylsilane. Side reactions include disilane formation due to incomplete quenching, detectable via GC-MS. Lithium aluminium hydride (LiAlH₄) reductions require strict anhydrous conditions to avoid hydrolysis .

Q. What are the primary applications of butyltrimethylsilane as a coupling agent in composite materials?

- Methodological Answer : It enhances interfacial adhesion in polymer-ceramic systems (e.g., dental resins, starch plastics) by forming covalent Si-O bonds. For starch-polyvinyl alcohol composites, silane-modified fibers increase tensile strength by 10–20% via optimized reaction time and concentration (e.g., 2 wt% silane, 60-minute treatment) .

Advanced Research Questions

Q. How can researchers design experiments to optimize silane concentration and application protocols for polymer-ceramic interfaces?

- Methodological Answer : Use factorial designs to test variables:

- Factors : Silane concentration (1–5 wt%), curing time (30–120 min), surface pretreatment (acid etching, plasma activation).

- Response Metrics : Bond strength (microshear testing per ISO 4049), hydrophobicity (contact angle), and FTIR-confirmed Si-O bonding . For example, heated acid etching (Ha+S groups) improves ceramic-resin bond strength by 15% compared to room-temperature treatments .

Q. How can contradictory data on silane treatment efficacy (e.g., bond strength variability) be resolved in composite studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables:

- Key Variables : Surface roughness (AFM-measured), humidity during curing, and silane hydrolysis rates. Studies reporting 10–20% bond strength improvements in rubber-cement composites used controlled humidity (<50% RH) and pre-treated silane solutions . Discrepancies may arise from unstandardized curing protocols or aging conditions (e.g., thermal cycling) .

Q. What advanced techniques validate interfacial bonding mechanisms in silane-modified composites?

- Methodological Answer :

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies Si-O-C/Si-O-Si bond ratios at interfaces.

- Nanoindentation : Measures modulus gradients near the interface to assess mechanical interlocking.

- In Situ FTIR : Monitors silane condensation kinetics during curing . For example, electrical current-assisted silane application (A+S+Ec groups) accelerates condensation, increasing bond strength by 22% .

Data Presentation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.